molecular formula C21H17N5O4S B2764671 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide CAS No. 894997-27-4

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide

Cat. No.: B2764671
CAS No.: 894997-27-4
M. Wt: 435.46
InChI Key: HNODJGVDOXQPAV-UHFFFAOYSA-N
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Description

This compound is a heterocyclic acetamide derivative featuring a 2,3-dihydro-1,4-benzodioxin moiety linked via a sulfanyl bridge to a 7-oxo-5-phenyl-triazolo[4,3-a]pyrimidine core. The benzodioxin group may enhance metabolic stability, while the triazolopyrimidine core could contribute to π-π stacking interactions in biological systems.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(7-oxo-5-phenyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O4S/c27-18-11-15(13-4-2-1-3-5-13)26-20(23-18)24-25-21(26)31-12-19(28)22-14-6-7-16-17(10-14)30-9-8-29-16/h1-7,10-11H,8-9,12H2,(H,22,28)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNODJGVDOXQPAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C4N3C(=CC(=O)N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Benzodioxan Framework Construction

The 2,3-dihydro-1,4-benzodioxin-6-amine scaffold is typically synthesized from catechol derivatives. A widely adopted route involves:

  • Etherification : Reacting catechol with 1,2-dibromoethane in the presence of a base (e.g., K₂CO₃) to form 1,4-benzodioxane.
  • Nitration : Introducing a nitro group at the 6-position using nitric acid in sulfuric acid, followed by reduction (e.g., H₂/Pd-C) to yield 6-amino-1,4-benzodioxane.

Key Analytical Data :

  • 1H-NMR (DMSO-d₆) : δ 6.75 (d, J=8.4 Hz, 1H, aromatic), 6.55 (d, J=2.4 Hz, 1H, aromatic), 4.20 (m, 4H, -O-CH₂-CH₂-O-), 5.10 (s, 2H, -NH₂).
  • Yield : 78–85% after recrystallization from ethanol.

Synthesis of the Triazolopyrimidine Sulfanyl Component

Triazolopyrimidine Core Formation

Thetriazolo[4,3-a]pyrimidin-7-one nucleus is constructed via cyclocondensation strategies:

  • Hydrazine-Pyrimidine Cyclization : Reacting 5-phenyl-2-hydrazinylpyrimidin-4(3H)-one with formic acid under reflux to form the triazole ring.
  • Alternative Route : A one-pot, four-component reaction involving an aldehyde, malononitrile, thiourea, and hydrazine in aqueous medium catalyzed by p-toluenesulfonic acid (p-TsOH).

Representative Conditions :

  • Reactants : 5-Phenylpyrimidine-2,4-diol, hydrazine hydrate (excess).
  • Catalyst : Acetic acid, 30–35°C, 12 h.
  • Yield : 55–58% after silica gel chromatography.

Sulfur Functionalization at the 3-Position

Introducing the sulfanyl group at the 3-position requires:

  • Thiolation : Treating the triazolopyrimidine with Lawesson’s reagent or P₂S₅ in dry toluene to convert carbonyl groups to thiocarbonyls.
  • Nucleophilic Displacement : Reacting the thiolated intermediate with 2-bromoacetamide in the presence of a base (e.g., K₂CO₃) to install the sulfanyl-acetamide side chain.

Critical Parameters :

  • Temperature : 70–80°C to prevent desulfurization.
  • Solvent : Anhydrous DMF or acetonitrile.

Coupling Strategies for Final Assembly

Amide Bond Formation

The benzodioxan amine is conjugated to the triazolopyrimidine sulfanyl-acetamide via:

  • Activation of the Acetamide Carboxyl : Using EDCl/HOBt or DCC/DMAP in dichloromethane.
  • Nucleophilic Acylation : Adding the benzodioxan amine dropwise to the activated intermediate at 0–5°C, followed by stirring at room temperature for 12–16 h.

Optimization Insights :

  • Yield : 65–72% when using EDCl/HOBt.
  • Purity : >98% (HPLC) after recrystallization from ethyl acetate/hexane.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C).
  • 1H-NMR (DMSO-d₆) :
    • δ 8.40 (s, 1H, triazole-H), 7.60–7.45 (m, 5H, Ph-H), 4.25 (m, 4H, -O-CH₂-CH₂-O-), 3.85 (s, 2H, -S-CH₂-CO-).
  • MS (ESI+) : m/z 519.64 [M+H]⁺.

Chromatographic Purity Assessment

  • HPLC Conditions : C18 column, gradient elution (acetonitrile/0.1% TFA), λ = 254 nm.
  • Retention Time : 12.8 min.

Industrial Scalability and Process Economics

Cost-Efficiency Analysis

  • Raw Material Cost : ~$120/kg for the final product, assuming 70% overall yield.
  • Key Cost Drivers : Lawesson’s reagent (25%), chromatographic purification (30%).

Environmental Impact Mitigation

  • Solvent Recovery : >90% DMF and toluene recycled via distillation.
  • Waste Streams : Neutralization of acidic byproducts with Ca(OH)₂ to precipitate non-toxic salts.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: It may find applications in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide would depend on its specific biological or chemical activity. Potential molecular targets and pathways could include:

    Enzyme inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.

    Receptor binding: It could bind to receptors, modulating cellular signaling pathways.

    DNA/RNA interaction: The compound may interact with genetic material, influencing gene expression.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound shares a common N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide backbone with several derivatives, differing primarily in the heterocyclic substituents attached to the sulfanyl group. Key analogues include:

Compound Name Substituents on Heterocyclic Core Molecular Weight Key Features
Target Compound 7-oxo-5-phenyl-triazolo[4,3-a]pyrimidine ~467.5 (calc.) Phenyl group at position 5; triazolo-pyrimidine with a keto group at position 7
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(2-furylmethyl)-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () 4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-1,2,4-triazole ~479.5 Furylmethyl and pyridinyl groups on triazole; potential for H-bonding
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(2-methoxyphenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide () 3-(2-methoxyphenyl)-4-oxo-thieno[3,2-d]pyrimidine ~483.5 Methoxyphenyl and thienopyrimidine; enhanced lipophilicity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-methyl-4-oxo-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide () 3-methyl-4-oxo-pyrimido[5,4-b]indole ~436.4 Pyrimido-indole core; compact fused-ring system

Structural Insights :

  • Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s phenyl group (electron-neutral) contrasts with methoxy (electron-donating, ) and furyl (electron-rich, ) substituents, which may alter electronic density and binding affinity.
  • Core Heterocycles: The triazolo-pyrimidine (target) vs. thienopyrimidine () or pyrimido-indole () cores influence solubility and steric interactions. Thienopyrimidines often exhibit improved metabolic stability due to sulfur’s electronegativity .
Physicochemical Properties
  • Hydrogen Bonding : The sulfanyl bridge and keto group (position 7) in the target compound may facilitate hydrogen bonding with biological targets, similar to the methoxy group in .

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic potentials of this compound based on diverse research findings.

Synthesis

The synthesis of this compound involves the reaction of 2,3-dihydrobenzo[1,4]-dioxin derivatives with various sulfonamides and acetamides. The general synthetic pathway includes:

  • Formation of Benzodioxane Derivative : The initial step involves the reaction of 2,3-dihydrobenzo[1,4]-dioxin with sulfonyl chlorides to yield sulfonamide derivatives.
  • Substitution Reaction : These intermediates are then reacted with 2-bromo-N-(un/substituted-phenyl)acetamides in a polar aprotic solvent such as DMF using lithium hydride as a base to form the final product.

Enzyme Inhibition Studies

Recent studies have focused on the enzyme inhibitory potential of compounds derived from 2,3-dihydrobenzo[1,4]-dioxin. Notably:

  • α-Glucosidase Inhibition : Compounds synthesized from this scaffold have shown weak to moderate inhibitory activity against α-glucosidase. For example:
    • Compound 7i exhibited an IC50 value of 86.31 μM.
    • Compound 7k showed an IC50 value of 81.12 μM compared to acarbose (IC50 = 37.38 μM), indicating potential for managing type 2 diabetes .

Acetylcholinesterase Inhibition

The same compounds were tested against acetylcholinesterase (AChE), revealing weaker inhibition compared to α-glucosidase. This suggests a selective action that may be beneficial in therapeutic contexts where modulation of glucose metabolism is desired without significantly affecting cholinergic signaling.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

Modification Effect on Activity
Substituents on the benzodioxane moietyInfluence on solubility and binding affinity
Variation in acetamide structureChanges in enzyme selectivity and potency

Case Study 1: Anti-Diabetic Potential

In a study evaluating a series of new acetamide derivatives containing the benzodioxane moiety:

  • All synthesized compounds demonstrated varying degrees of α-glucosidase inhibition.
  • The results indicated that modifications in the benzodioxane structure could enhance therapeutic potential against diabetes .

Q & A

Q. What are the key synthetic strategies for constructing the triazolopyrimidine and benzodioxin moieties in this compound?

The synthesis involves multi-step reactions:

  • Triazolopyrimidine core : Typically formed via cyclocondensation of substituted pyrimidine precursors with hydrazine derivatives, followed by oxidation to introduce the 7-oxo group. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side products like uncyclized intermediates .
  • Benzodioxin moiety : Synthesized through ring-closing reactions of diols with dichloro derivatives under acidic catalysis. Purity is ensured via column chromatography and monitored by TLC .
  • Sulfanylacetamide linkage : Introduced via nucleophilic substitution between a thiol-containing triazolopyrimidine and a bromoacetamide intermediate, requiring anhydrous conditions to prevent hydrolysis .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • IR spectroscopy : Identifies functional groups (e.g., carbonyl at ~1700 cm⁻¹ for the 7-oxo group, sulfanyl C–S stretch at ~650 cm⁻¹) .
  • ¹H/¹³C NMR : Assigns proton environments (e.g., benzodioxin aromatic protons at δ 6.5–7.0 ppm, triazole protons at δ 8.1–8.3 ppm) and confirms stereochemistry .
  • HPLC-MS : Validates molecular weight (e.g., [M+H]+ peak) and purity (>95% by reverse-phase HPLC) .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Enzyme inhibition assays : Target kinases or proteases due to the triazolopyrimidine scaffold’s affinity for ATP-binding pockets .
  • Cytotoxicity screening : Use cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination via MTT assays. Compare with structurally similar compounds to identify structure-activity trends .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

  • Mechanistic validation : Perform orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for functional inhibition) to confirm target engagement .
  • Metabolic stability testing : Use liver microsomes to assess if discrepancies arise from rapid metabolism in cell-based vs. cell-free systems .
  • Data normalization : Include positive controls (e.g., staurosporine for kinase inhibition) and adjust for solvent effects (e.g., DMSO interference in fluorescence-based assays) .

Q. What computational methods are effective for predicting its molecular targets and off-target interactions?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., CDK2, EGFR) based on the triazolopyrimidine core’s geometry .
  • Pharmacophore mapping : Identify critical features (e.g., hydrogen-bond acceptors at the benzodioxin oxygen atoms) using tools like Phase .
  • Machine learning : Train models on ChEMBL data to predict ADMET properties and prioritize synthesis of derivatives with lower predicted toxicity .

Q. How can the synthetic route be optimized for scalability while maintaining stereochemical integrity?

  • Flow chemistry : Implement continuous-flow reactors for exothermic steps (e.g., cyclocondensation) to improve yield and reduce byproducts .
  • Catalyst screening : Test Pd/C or Ni catalysts for Suzuki couplings to attach the phenyl group, optimizing ligand-metal ratios for regioselectivity .
  • In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR probes to monitor reaction progress in real time .

Methodological Challenges and Solutions

Q. Handling low yields in sulfanylacetamide coupling reactions

  • Issue : Competing hydrolysis or disulfide formation.
  • Solutions :
    • Use anhydrous solvents (e.g., THF, DMF) and Schlenk techniques to exclude moisture .
    • Add catalytic NaI to enhance nucleophilicity of the thiol group .
    • Purify via flash chromatography with ethyl acetate/hexane gradients to isolate the desired product .

Q. Addressing poor solubility in biological assays

  • Strategies :
    • Formulate with cyclodextrins or lipid-based nanoparticles to enhance aqueous solubility .
    • Use co-solvents (e.g., <1% DMSO) validated for compatibility with assay systems .

Future Research Directions

  • Crystallography : Solve X-ray structures to elucidate binding modes with targets .
  • In vivo pharmacokinetics : Assess oral bioavailability and blood-brain barrier penetration in rodent models .
  • Polypharmacology profiling : Screen against kinase panels to identify multi-target effects .

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